molecular formula C20H19FN2O2S2 B2908876 3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide CAS No. 923469-41-4

3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide

Cat. No.: B2908876
CAS No.: 923469-41-4
M. Wt: 402.5
InChI Key: GEYFSWNXDRRMOE-UHFFFAOYSA-N
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Description

3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the methylthio group: This step involves the substitution of a hydrogen atom on the benzo[d]thiazole ring with a methylthio group, often using methyl iodide and a base.

    Formation of the benzamide core: This involves the reaction of the substituted benzo[d]thiazole with a benzoyl chloride derivative.

    Attachment of the tetrahydrofuran-2-yl group: This final step can be achieved by reacting the intermediate with tetrahydrofuran-2-ylmethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially converting it to an amine.

    Substitution: The fluorine atom and the methylthio group can be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study biological pathways and mechanisms, particularly those involving the benzo[d]thiazole moiety.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide: Similar structure but with the fluorine atom in a different position.

    3-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of the fluorine atom, methylthio group, and tetrahydrofuran-2-yl group in 3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide gives it distinct chemical and biological properties, potentially making it more effective or selective in its applications compared to similar compounds.

Biological Activity

3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a synthetic compound belonging to the benzothiazole derivatives class. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C20H19FN2O2S2, with a molecular weight of 402.5 g/mol. The compound features a unique combination of a fluorine atom and a methylthio group, contributing to its distinct chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with 4-(methylthio)benzo[d]thiazol-2-amine in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by purification through column chromatography.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It can interact with specific receptors, including G-protein coupled receptors, modulating cellular signaling pathways.
  • Induction of Apoptosis : The compound may induce programmed cell death in cancer cells by activating apoptotic pathways.

Anti-inflammatory Effects

Compounds within the benzothiazole class have demonstrated anti-inflammatory properties by inhibiting COX enzymes, thereby reducing prostaglandin synthesis. This action can alleviate symptoms associated with inflammatory diseases.

Anticancer Potential

This compound has been explored for its anticancer potential due to its ability to inhibit specific molecular targets involved in tumor growth. Studies suggest that it may be effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Case Studies and Research Findings

Although direct studies on this specific compound are sparse, related research provides insights into its potential applications:

  • Benzothiazole Derivatives : A study on similar compounds showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro, suggesting a potential role for this compound in cancer therapy .
  • Inflammatory Models : In animal models of inflammation, benzothiazole derivatives have been shown to reduce edema and inflammatory markers significantly, supporting their use as anti-inflammatory agents.

Properties

IUPAC Name

3-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S2/c1-26-16-8-3-9-17-18(16)22-20(27-17)23(12-15-7-4-10-25-15)19(24)13-5-2-6-14(21)11-13/h2-3,5-6,8-9,11,15H,4,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFSWNXDRRMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N(CC3CCCO3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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